molecular formula C20H16N4O B14939236 N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-2-carboxamide

N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-2-carboxamide

Cat. No.: B14939236
M. Wt: 328.4 g/mol
InChI Key: CPSDWTZYSRROQF-UHFFFAOYSA-N
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Description

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring .

Mechanism of Action

The mechanism of action of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE involves its interaction with molecular targets such as tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule formation and ultimately causing cell cycle arrest . This mechanism is particularly relevant in its anticancer and antiparasitic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]-2-PYRIDINECARBOXAMIDE is unique due to its specific structural configuration, which allows it to interact with a broader range of molecular targets compared to other benzimidazole derivatives.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C20H16N4O/c25-20(17-12-6-7-13-21-17)24-18(14-8-2-1-3-9-14)19-22-15-10-4-5-11-16(15)23-19/h1-13,18H,(H,22,23)(H,24,25)

InChI Key

CPSDWTZYSRROQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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